molecular formula C11H11ClN4S B4715714 N-(3-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-(3-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No. B4715714
M. Wt: 266.75 g/mol
InChI Key: PIRVWTSYOSRSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, commonly known as CPPU, is a plant growth regulator that has been widely used in agricultural practices. CPPU has been found to be effective in promoting plant growth, increasing fruit yield, and improving fruit quality. CPPU is a synthetic compound that belongs to the class of pyrazole derivatives.

Mechanism of Action

CPPU acts by promoting cell division and elongation, which results in increased plant growth. CPPU also delays fruit ripening by inhibiting the activity of ethylene, a plant hormone that is responsible for fruit ripening. CPPU has been found to increase the activity of cytokinins, a class of plant hormones that promote cell division and differentiation.
Biochemical and Physiological Effects:
CPPU has been found to increase the activity of enzymes involved in carbohydrate metabolism, resulting in increased sugar content in fruits. CPPU has also been found to increase the activity of enzymes involved in lignin synthesis, resulting in increased fruit firmness. CPPU has been found to increase the activity of enzymes involved in anthocyanin synthesis, resulting in increased fruit color.

Advantages and Limitations for Lab Experiments

CPPU is a potent plant growth regulator that can be used in small concentrations. CPPU has been found to be effective in promoting plant growth in various crops. However, CPPU has been found to have phytotoxic effects at high concentrations, which can result in leaf yellowing and necrosis. CPPU is also expensive, which limits its use in large-scale agricultural practices.

Future Directions

CPPU has great potential for use in agriculture, and future research should focus on developing new formulations and application methods to improve its efficacy and reduce its cost. Future research should also focus on the effects of CPPU on plant physiology and biochemistry, and its potential use in stress tolerance and disease resistance. Finally, future research should also focus on the environmental impact of CPPU and its potential for use in sustainable agriculture.

Scientific Research Applications

CPPU has been extensively studied for its plant growth-promoting properties. CPPU has been found to increase fruit size, improve fruit quality, and delay fruit ripening in various crops, including grapes, kiwifruit, apples, and tomatoes. CPPU has also been found to increase the yield of various crops, including cucumber, pepper, and cherry. CPPU has been used in combination with other plant growth regulators to improve the efficacy of the treatment.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4S/c1-16-6-5-10(15-16)14-11(17)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRVWTSYOSRSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 5
N-(3-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.